molecular formula C17H19NO2 B14239819 Benzyl (3-phenylpropyl)carbamate CAS No. 302569-84-2

Benzyl (3-phenylpropyl)carbamate

Cat. No.: B14239819
CAS No.: 302569-84-2
M. Wt: 269.34 g/mol
InChI Key: RFSQUDVDHGZTBB-UHFFFAOYSA-N
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Description

Benzyl (3-phenylpropyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes a benzyl group and a 3-phenylpropyl moiety, making it a versatile compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (3-phenylpropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 3-phenylpropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of benzyl (3-phenylpropyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion in the enzyme’s active site, mimicking the binding of bicarbonate. This interaction inhibits the enzyme’s activity, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl (3-phenylpropyl)carbamate is unique due to its specific combination of benzyl and 3-phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

302569-84-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

benzyl N-(3-phenylpropyl)carbamate

InChI

InChI=1S/C17H19NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2,(H,18,19)

InChI Key

RFSQUDVDHGZTBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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